molecular formula C20H18N6O B2720013 N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-3-(1H-pyrazol-1-yl)benzamide CAS No. 2034385-03-8

N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-3-(1H-pyrazol-1-yl)benzamide

Cat. No.: B2720013
CAS No.: 2034385-03-8
M. Wt: 358.405
InChI Key: FOEBKJIBVGBUKB-UHFFFAOYSA-N
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Description

N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-3-(1H-pyrazol-1-yl)benzamide is a complex organic compound featuring multiple pyrazole rings. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their structural and electronic properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the pyrazole core. One common approach is the reaction of hydrazine with β-diketones or β-ketoesters to form the pyrazole ring

Industrial Production Methods: On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of catalysts, controlled temperatures, and specific solvents to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The pyridine ring can be oxidized to form pyridine-N-oxide.

  • Reduction: The pyrazole ring can be reduced to form a pyrazoline derivative.

  • Substitution: The benzamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-CPBA (meta-chloroperoxybenzoic acid).

  • Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

  • Substitution: Nucleophiles such as amines or alcohols, often in the presence of a base, can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Pyridine-N-oxide derivatives.

  • Reduction: Pyrazoline derivatives.

  • Substitution: Amides, esters, or ethers depending on the nucleophile used.

Scientific Research Applications

  • Chemistry: It can serve as a building block for the synthesis of more complex heterocyclic compounds.

  • Biology: Its pyrazole moiety is known to interact with various biological targets, making it useful in drug discovery.

  • Medicine: The compound's derivatives may exhibit pharmacological activities, such as antileishmanial and antimalarial properties.

  • Industry: It can be used in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. The pyrazole rings can bind to enzymes or receptors, influencing biological pathways. For example, in antileishmanial and antimalarial applications, the compound may inhibit enzymes essential for the survival of the pathogens.

Comparison with Similar Compounds

  • N-[(1,3-Dimethyl-1H-pyrazol-5-yl)methyl]-N-Methylamine

  • N-Methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine oxalate

Uniqueness: This compound is unique due to its specific arrangement of pyrazole and pyridine rings, which may confer distinct biological activities compared to similar compounds.

Biological Activity

N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-3-(1H-pyrazol-1-yl)benzamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article compiles recent findings and research on the biological activity of this compound, focusing on its mechanisms, efficacy against various cancer cell lines, and structure-activity relationships.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of multiple heterocyclic rings, specifically pyrazole and pyridine moieties, which are known to contribute to its biological activity. The molecular formula is C17H16N4C_{17}H_{16}N_4 with a molecular weight of 284.34 g/mol.

PropertyValue
Molecular FormulaC₁₇H₁₆N₄
Molecular Weight284.34 g/mol
Melting PointNot Available
SolubilityNot Specified

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound against various cancer cell lines. The compound exhibits significant cytotoxic effects through multiple mechanisms, including:

  • Inhibition of Kinases : The compound has been shown to inhibit Aurora kinases, which are critical in cell division and are often overexpressed in cancer cells.
  • Induction of Apoptosis : Studies indicate that treatment with this compound leads to increased apoptosis in cancer cells, suggesting it may trigger programmed cell death pathways .
  • Cell Cycle Arrest : The compound has been observed to cause cell cycle arrest at various phases, thereby hindering the proliferation of cancer cells .

Efficacy Against Cancer Cell Lines

The efficacy of this compound has been evaluated against several cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
MCF70.39Apoptosis induction
A5490.46Aurora kinase inhibition
HepG20.07Cell cycle arrest

These results demonstrate the compound's potential as an effective anticancer agent.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. The presence of electron-withdrawing groups in specific positions on the benzamide moiety has been shown to enhance potency against certain targets .

Table 2: SAR Insights

Substituent PositionEffect on Activity
Para (on benzamide)Increased potency
Ortho (on pyrazole)Enhanced binding affinity

Study 1: Inhibition of Cancer Cell Proliferation

A study conducted by Wei et al. evaluated the effects of various pyrazole derivatives on A549 lung cancer cells. The results indicated that compounds similar to this compound exhibited significant inhibition with an IC50 value as low as 26 µM, demonstrating their potential as therapeutic agents in lung cancer treatment .

Study 2: Mechanistic Insights into Apoptosis

Research by Fan et al. explored the mechanistic pathways through which pyrazole derivatives induce apoptosis in MCF7 breast cancer cells. The study revealed that these compounds activate caspase pathways leading to programmed cell death, thereby providing insights into their therapeutic potential .

Properties

IUPAC Name

N-[[5-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]-3-pyrazol-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N6O/c1-25-19(6-8-23-25)17-10-15(12-21-14-17)13-22-20(27)16-4-2-5-18(11-16)26-9-3-7-24-26/h2-12,14H,13H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOEBKJIBVGBUKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=CN=CC(=C2)CNC(=O)C3=CC(=CC=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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